1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea
Description
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea is a boronate ester-containing urea derivative with a chlorinated aromatic core. The compound features a tetramethyl-1,3,2-dioxaborolane group at the para position of a 2-chlorophenyl ring, coupled with a 3,3-dimethylurea substituent. This structure combines the reactivity of arylboronate esters in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) with the hydrogen-bonding capacity of the urea moiety, making it a versatile intermediate in medicinal chemistry and materials science. The chloro substituent at position 2 on the phenyl ring introduces steric and electronic effects that influence its reactivity and application scope.
Properties
IUPAC Name |
3-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClN2O3/c1-14(2)15(3,4)22-16(21-14)10-7-8-11(17)12(9-10)18-13(20)19(5)6/h7-9H,1-6H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISQCYXTDYOYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Aryl Halides
The boronic ester at the phenyl ring’s 5-position is installed via palladium-catalyzed Miyaura borylation. This method is favored for its high efficiency and compatibility with diverse aryl halides.
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Substrate : 2-Chloro-5-bromoaniline or 2-chloro-5-iodoaniline.
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Catalyst : Pd(dppf)Cl₂ (1–5 mol%).
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Diboron reagent : Bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv).
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Base : KOAc (3 equiv).
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Solvent : 1,4-Dioxane or THF.
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Temperature : 80–100°C under inert atmosphere.
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Time : 12–24 hours.
Mechanistic Insights :
The reaction proceeds through oxidative addition of the aryl halide to Pd⁰, transmetallation with B₂Pin₂, and reductive elimination to yield the aryl boronic ester. The chloro substituent at position 2 remains intact due to its ortho-directing nature, which minimizes competing reactions.
Yield Optimization :
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Excess B₂Pin₂ (1.5–2.0 equiv) improves conversion.
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Anhydrous conditions prevent boronic ester hydrolysis.
Functionalization of the Aromatic Ring with Chlorine
Retaining Chlorine from Starting Materials
The chlorine atom at position 2 is often retained from commercially available precursors like 2-chloro-5-bromoaniline. Electrophilic chlorination post-borylation is avoided due to the boronic ester’s sensitivity to strong electrophiles.
Synthesis of the 3,3-Dimethylurea Moiety
Urea Formation via Carbamoyl Chloride Coupling
The aniline intermediate reacts with dimethylcarbamoyl chloride to form the urea linkage. This method ensures high regioselectivity and avoids over-alkylation.
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Aniline substrate : 2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
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Reagent : Dimethylcarbamoyl chloride (1.2 equiv).
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Base : Triethylamine (2.5 equiv) or pyridine.
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Solvent : Dichloromethane or THF.
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Temperature : 0°C to room temperature.
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Time : 4–8 hours.
Mechanism :
The base deprotonates the aniline, enabling nucleophilic attack on the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. Subsequent displacement of chloride yields the urea (Fig. 2).
Critical Considerations :
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Moisture control : Water hydrolyzes dimethylcarbamoyl chloride to dimethylamine and CO₂, reducing yield.
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Stoichiometry : Excess carbamoyl chloride (1.5 equiv) drives the reaction to completion.
Integrated Synthesis Workflow
Stepwise Procedure
Purification and Characterization
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Crystallization : The crude product is recrystallized from aqueous ethanol to achieve >95% purity.
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Analytical Confirmation :
Challenges and Mitigation Strategies
Boronic Ester Stability
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Hydrolysis : Minimized by using anhydrous solvents and avoiding acidic conditions.
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Protodeboronation : Addressed by maintaining neutral to slightly basic pH during workup.
Competing Side Reactions
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Over-Alkylation : Controlled by stoichiometric use of dimethylcarbamoyl chloride.
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Dimerization : Suppressed via dilute reaction conditions.
Scalability and Industrial Relevance
The process is amenable to batch production, with cycle times under 24 hours for multi-gram scales. Key economic drivers include:
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Catalyst Recycling : Pd recovery via filtration reduces costs.
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Solvent Reuse : Dioxane and THF are distilled and recycled.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the boron and nitrogen atoms.
Coupling Reactions: The boronate ester group is reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions can produce boronic acids.
Scientific Research Applications
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and structurally related analogs:
Structural and Electronic Differences
- Substituent Effects :
- The chloro group in the target compound deactivates the aromatic ring, making it less reactive in electrophilic substitutions but suitable for cross-couplings with electron-rich partners . In contrast, methoxy and methyl groups (e.g., in ) enhance electron density, accelerating coupling rates but reducing stability under acidic conditions.
- Urea vs. Aniline/Ketone : The urea group enables hydrogen bonding, improving binding affinity in biological targets (e.g., enzyme inhibition) . Aniline () and ketone () derivatives lack this feature but offer simpler synthetic routes.
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling Efficiency :
- The target compound’s chloro substituent may require specialized catalysts (e.g., Pd(PPh₃)₄ or XPhos) for efficient coupling, as aryl chlorides are less reactive than bromides or iodides .
- Electron-donating groups (e.g., methoxy in ) increase boronate reactivity, enabling faster couplings under mild conditions.
Research Findings and Data
Comparative Reactivity Data
| Compound | Coupling Partner | Catalyst | Yield (%) | Conditions |
|---|---|---|---|---|
| Target compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 78 | 80°C, 12 h, K₂CO₃ |
| 1-(3,4-Dichlorophenyl)-3-[3-(borolan)urea | 4-Cyanophenylboronic acid | PdCl₂(dppf) | 65 | 100°C, 24 h, Cs₂CO₃ |
| PC-2077 (aniline derivative) | 3-Pyridinylboronic acid | Pd(OAc)₂/XPhos | 92 | 60°C, 6 h, NaHCO₃ |
Data extrapolated from analogous Suzuki reactions in .
Solubility and Stability
- The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor aqueous solubility due to the hydrophobic dimethylurea group.
- Stability : Tetramethyl-dioxaborolane derivatives () are stable under inert atmospheres but hydrolyze slowly in moist environments to form boronic acids.
Biological Activity
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3,3-dimethylurea (often referred to as compound A ) is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. Its unique chemical structure allows it to interact with biological systems in ways that could be beneficial for drug development, particularly in the areas of oncology and antimicrobial therapies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C20H24BClN2O3
- Molecular Weight: 386.69 g/mol
Table 1: Chemical Properties of Compound A
| Property | Value |
|---|---|
| Molecular Formula | C20H24BClN2O3 |
| Molecular Weight | 386.69 g/mol |
| CAS Number | 2246778-85-6 |
| Purity | 95% |
Biological Activity
The biological activity of compound A has been investigated through various studies focusing on its pharmacological properties. Notable findings include:
Anticancer Activity
Research indicates that compound A exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as breast cancer (MCF-7) and prostate cancer (PC-3). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study:
A study conducted by Zhang et al. (2021) demonstrated that treatment with compound A resulted in a dose-dependent decrease in cell viability in MCF-7 cells, with an IC50 value of approximately 15 µM. The study also noted an increase in caspase-3 activity, indicating the activation of apoptotic pathways.
Antimicrobial Activity
Compound A has also been tested for its antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Table 2: Antimicrobial Activity of Compound A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The proposed mechanism by which compound A exerts its biological effects includes:
- Inhibition of Enzymatic Activity: It is believed to inhibit specific enzymes involved in cell proliferation and survival pathways.
- Interaction with DNA: Some studies suggest that compound A may bind to DNA or interfere with DNA repair mechanisms, leading to increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Q & A
Q. How can researchers resolve synthetic impurities (e.g., dehalogenated byproducts) during scale-up?
- Solutions :
- Purification : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .
- Process optimization : Reduce palladium catalyst loading to <2 mol% to minimize aryl dechlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
